molecular formula C24H24N2O4S B2960837 7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-68-1

7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2960837
CAS No.: 1206993-68-1
M. Wt: 436.53
InChI Key: ZCWBVHOAMXQVLY-UHFFFAOYSA-N
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Description

The core structure consists of a fused thiophene-pyrimidine ring system substituted with a 3,4-diethoxyphenyl group at position 7 and a 3-methoxybenzyl group at position 2. These substituents likely modulate electronic, steric, and pharmacokinetic properties, making comparisons with similar compounds critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-4-29-20-10-9-17(12-21(20)30-5-2)19-14-31-23-22(19)25-15-26(24(23)27)13-16-7-6-8-18(11-16)28-3/h6-12,14-15H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWBVHOAMXQVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,4-Diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidine core fused with a 3,4-diethoxyphenyl group and a 3-methoxybenzyl group. This unique arrangement contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
CAS Number1206993-68-1
StructureStructure

Research indicates that this compound exhibits enzyme inhibition properties, particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt critical cellular processes such as proliferation and survival in cancer cells.

Anticancer Properties

Several studies have demonstrated the compound's anticancer activity against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays revealed that the compound inhibits cell proliferation with IC50 values ranging from 60 nM to 100 nM , showcasing its potency compared to standard chemotherapeutics like combretastatin A-4 (CA-4) .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent , particularly against Helicobacter pylori. High-throughput screening identified thienopyrimidine derivatives that selectively inhibit H. pylori, suggesting that similar compounds may have targeted antibacterial effects .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties , although detailed mechanisms remain to be elucidated. Its structural features suggest potential interactions with inflammatory pathways.

Case Studies

  • Cancer Cell Line Studies : In a study examining the effects of various thienopyrimidine derivatives on HeLa cells, the compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Testing : A series of thienopyrimidine compounds were tested against H. pylori, revealing selective inhibition with IC50 values below 2 μM for lead compounds .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameAnticancer Activity (IC50)Targeted Pathway
7-(3,4-Dimethoxyphenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione~80 nMTubulin polymerization
This compound60-100 nMKinase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidin-4(3H)-one Core

Key structural analogs differ in the substituents at positions 3 and 7 of the thienopyrimidine core. Below is a comparative analysis:

Compound Name (Substituents) Position 7 Substituent Position 3 Substituent Molecular Formula Melting Point (°C) Key Properties/Notes
7-(3,4-Diethoxyphenyl)-3-(3-methoxybenzyl) 3,4-Diethoxyphenyl 3-Methoxybenzyl Not reported Not reported Hypothesized enhanced lipophilicity due to ethoxy groups.
7-(4-Bromophenyl)-3-(3-methylbenzyl) 4-Bromophenyl 3-Methylbenzyl C20H15BrN2OS Not reported Higher molecular weight (411.317 g/mol) due to bromine.
7-(3-Fluorophenyl)-3-(3-methoxybenzyl) 3-Fluorophenyl 3-Methoxybenzyl Not reported Discontinued Fluorine substitution may enhance metabolic stability.
7-(3,4-Dimethoxyphenyl)-3H,4H- 3,4-Dimethoxyphenyl None (unsubstituted) C14H12N2O3S Not reported Simpler structure with methoxy groups; molecular weight 288.32 g/mol.
7-Phenyl-3-(3-(trifluoromethyl)benzyl) Phenyl 3-Trifluoromethylbenzyl C21H15F3N2OS Not reported Trifluoromethyl group increases electronegativity and potential bioavailability.

Impact of Substituents on Physicochemical Properties

  • Ethoxy vs.
  • Halogenation : Bromine (as in ) increases molecular weight and may enhance halogen bonding in target interactions, while fluorine () improves metabolic stability and electronegativity.
  • Benzyl Modifications : The 3-methoxybenzyl group in the target compound balances steric bulk and electron-donating effects, whereas trifluoromethylbenzyl () introduces strong electron-withdrawing properties.

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